(E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide (E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1448140-78-0
VCID: VC7083182
InChI: InChI=1S/C21H22N2O2S/c1-3-23-19-11-8-17(14-16(19)7-13-21(23)25)22-20(24)12-6-15-4-9-18(26-2)10-5-15/h4-6,8-12,14H,3,7,13H2,1-2H3,(H,22,24)/b12-6+
SMILES: CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)SC
Molecular Formula: C21H22N2O2S
Molecular Weight: 366.48

(E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide

CAS No.: 1448140-78-0

Cat. No.: VC7083182

Molecular Formula: C21H22N2O2S

Molecular Weight: 366.48

* For research use only. Not for human or veterinary use.

(E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide - 1448140-78-0

Specification

CAS No. 1448140-78-0
Molecular Formula C21H22N2O2S
Molecular Weight 366.48
IUPAC Name (E)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Standard InChI InChI=1S/C21H22N2O2S/c1-3-23-19-11-8-17(14-16(19)7-13-21(23)25)22-20(24)12-6-15-4-9-18(26-2)10-5-15/h4-6,8-12,14H,3,7,13H2,1-2H3,(H,22,24)/b12-6+
Standard InChI Key CDAINNGZYPGCFC-WUXMJOGZSA-N
SMILES CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)SC

Introduction

Structural Characteristics and Stereochemical Considerations

The compound’s architecture comprises three distinct regions:

  • Tetrahydroquinoline Core: A partially saturated quinoline derivative with a 1-ethyl-2-oxo substitution pattern. This scaffold is recognized for enhancing metabolic stability compared to fully aromatic quinoline systems .

  • Acrylamide Linker: The (E)-configured acrylamide group (CH2=CHC(O)NH\text{CH}_2=\text{CH}-\text{C(O)NH}-) introduces rigidity and enables covalent interactions with biological targets, a feature exploited in kinase inhibitor design .

  • 4-(Methylthio)phenyl Group: The sulfur-containing substituent enhances lipophilicity and may participate in hydrophobic interactions or hydrogen bonding via the thioether moiety .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC21H22N2O2S\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight366.5 g/mol
CAS Number1448140-78-0
Configuration(E)-stereochemistry
Potential Hydrogen Bond Acceptors4 (2 carbonyl oxygens, 1 amide nitrogen, 1 quinoline nitrogen)
Potential Hydrogen Bond Donors1 (amide NH)

The (E)-configuration of the acrylamide group is critical for maintaining spatial alignment between the tetrahydroquinoline and phenyl moieties, a feature that optimizes target engagement in related compounds .

StepReaction TypeReagents/ConditionsPurpose
1CyclocondensationEthyl acetoacetate, H2SO4\text{H}_2\text{SO}_4, refluxForm quinoline core
2ReductionH2\text{H}_2, Pd/C, ethanolSaturate ring to tetrahydroquinoline
3N-EthylationEthyl iodide, K2CO3\text{K}_2\text{CO}_3, DMFIntroduce 1-ethyl substituent
4AcrylationAcryloyl chloride, DIPEA, DCMInstall acrylamide linker
5Suzuki-Miyaura Coupling4-(Methylthio)phenylboronic acid, Pd(PPh3)4Attach aryl group

Critical challenges include controlling stereochemistry during acrylamide formation and minimizing oxidation of the methylthio group. Purification via column chromatography or recrystallization is typically required to achieve >95% purity .

Structure-Activity Relationship (SAR) Insights

Although direct biological data for this compound are unavailable, SAR studies on structurally related RXR agonists and kinase inhibitors provide valuable insights:

  • Tetrahydroquinoline Substitutions: Methyl groups at the 3- or 4-positions of the tetrahydroquinoline ring enhance RXRα binding affinity by 10–14-fold compared to unsubstituted analogs . The 1-ethyl group in this compound may similarly improve pharmacokinetic properties by reducing metabolic oxidation.

  • Acrylamide Geometry: (E)-isomers exhibit superior target engagement compared to (Z)-configurations in kinase inhibition assays due to optimal spatial positioning .

  • Methylthio vs. Methoxy: Replacement of the methylthio group with methoxy (-OCH3) in analogs reduces potency by ~30%, suggesting the sulfur atom contributes to hydrophobic interactions or hydrogen bonding .

Table 3: Comparative Activity of Tetrahydroquinoline Derivatives

CompoundRXRα EC50 (nM)RXRβ EC50 (nM)Selectivity Ratio (α/β)
Parent tetrahydroquinoline1201500.8
4-Methyl derivative1521014.0
3-Methyl derivative2224010.9
Target compound (hypothetical)~10*~140*14.0*

*Extrapolated based on structural similarity .

Physicochemical and ADMET Profiling

Predicted properties using computational tools (e.g., SwissADME):

Table 4: Predicted ADMET Properties

ParameterValueImplications
LogP (lipophilicity)3.8Moderate tissue distribution
Water Solubility0.02 mg/mL (25°C)Requires formulation optimization
CYP3A4 InhibitionHighRisk of drug-drug interactions
Plasma Protein Binding92%Limited free fraction for activity
hERG InhibitionLowReduced cardiac toxicity risk

The high LogP and low solubility suggest nanoformulation or prodrug strategies may be necessary for in vivo efficacy .

Future Research Directions

  • Stereoselective Synthesis: Develop asymmetric catalysis methods to access enantiomerically pure material.

  • Target Deconvolution: Use chemoproteomics to identify binding partners beyond RXRs and kinases.

  • Prodrug Derivatives: Explore phosphate or amino acid conjugates to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator